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Compound of Interest

Compound Name: 1-Aminopyridinium iodide

Cat. No.: B1273039 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and infrared (IR) spectral data for 1-aminopyridinium iodide. It includes detailed

experimental protocols for its synthesis and spectroscopic characterization, presented to aid in

its identification, handling, and application in research and development.

Chemical Structure and Properties
1-Aminopyridinium iodide is a pyridine derivative with the chemical formula C₅H₇IN₂ and a

molecular weight of 222.03 g/mol . It is a valuable reagent in organic synthesis, often used as a

precursor for creating fused heterocycles and in dipolar cycloaddition reactions.[1] The

compound typically appears as an off-white to pinkish crystalline powder and is soluble in

water.[1] It has a melting point of approximately 159-161 °C.

Spectroscopic Data
While comprehensive, experimentally verified public data for the NMR and IR spectra of 1-
aminopyridinium iodide is not readily available, the following tables present the expected

spectral data based on the compound's structure and established principles of NMR and IR

spectroscopy. These values are intended to serve as a reference for the characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectral Data
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¹H NMR (Proton NMR)

The ¹H NMR spectrum of 1-aminopyridinium iodide is expected to show distinct signals for

the protons on the pyridinium ring and the amino group. The electron-withdrawing nature of the

positively charged nitrogen in the pyridinium ring will cause the ring protons to be deshielded,

shifting their signals downfield.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Integration

H-2, H-6 (ortho) 8.5 - 8.8 Doublet (d) 2H

H-4 (para) 8.0 - 8.3 Triplet (t) 1H

H-3, H-5 (meta) 7.8 - 8.1 Triplet (t) 2H

-NH₂ 5.0 - 7.0 Broad Singlet (br s) 2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show three distinct signals for the carbon atoms of the pyridinium

ring, corresponding to the ortho, meta, and para positions. Similar to the protons, these

carbons will be deshielded due to the positively charged nitrogen.

Carbon Assignment Expected Chemical Shift (δ, ppm)

C-2, C-6 (ortho) 145 - 150

C-4 (para) 140 - 145

C-3, H-5 (meta) 125 - 130

Note: These are estimated chemical shift ranges.
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The IR spectrum of 1-aminopyridinium iodide is characterized by vibrations of the pyridinium

ring and the amino group.

Frequency (cm⁻¹) Vibrational Mode Intensity

3400 - 3200 N-H stretching (amino group) Medium, Broad

3100 - 3000 C-H stretching (aromatic) Medium

1640 - 1620 C=N and C=C stretching (ring) Strong

1550 - 1450 C=C stretching (ring) Strong

1200 - 1000 C-N stretching Medium

900 - 650 C-H out-of-plane bending Strong

Experimental Protocols
Synthesis of 1-Aminopyridinium Iodide
The following protocol is adapted from a well-established procedure for the synthesis of 1-
aminopyridinium iodide.

Materials:

Hydroxylamine-O-sulfonic acid

Pyridine

Potassium carbonate

57% Hydriodic acid

Ethanol

Water

Procedure:

A solution of hydroxylamine-O-sulfonic acid (0.10 mole) in cold water is prepared.
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Pyridine (0.30 mole) is added to this solution.

The mixture is heated at approximately 90°C for 20 minutes.

After cooling to room temperature, potassium carbonate (0.10 mole) is added.

Water and excess pyridine are removed via a rotary evaporator.

The resulting residue is treated with ethanol, and the insoluble potassium sulfate is filtered

off.

57% hydriodic acid (0.10 mole) is added to the filtrate.

The solution is cooled to -20°C for 1 hour to allow the product to precipitate.

The solid is collected and recrystallized from absolute ethanol to yield 1-aminopyridinium
iodide.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 1-aminopyridinium iodide is dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

The sample is thoroughly mixed to ensure homogeneity.

Instrumentation:

A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used.

For ¹H NMR, the spectral width is typically set from 0 to 10 ppm.

For ¹³C NMR, the spectral width is typically set from 0 to 160 ppm.

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

IR Spectroscopy
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Sample Preparation (KBr Pellet Method):

A small amount of 1-aminopyridinium iodide (1-2 mg) is ground with potassium bromide

(KBr, ~100 mg) using a mortar and pestle to create a fine powder.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer is used.

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample

spectrum.

Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between

the structure of 1-aminopyridinium iodide and its expected spectral features.
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Reactants

Reagents & Solvents
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Caption: Synthesis workflow for 1-aminopyridinium iodide.

Caption: Correlation of structure with expected NMR and IR features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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